

molecular structure and IUPAC name of 3,4,5-Trichlorocatechol

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Compound of Interest

Compound Name: 3,4,5-Trichlorocatechol

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In-Depth Technical Guide: 3,4,5-Trichlorocatechol Abstract

This technical guide provides a comprehensive overview of **3,4,5-Trichlorocatechol** (3,4,5-TCC), a significant chlorinated aromatic compound. The document details its molecular structure, chemical identifiers, and known physicochemical and toxicological properties. Emphasis is placed on its role as a metabolite in microbial degradation pathways of persistent organic pollutants and its mechanism of action as an uncoupler of mitochondrial oxidative phosphorylation. This guide includes a detailed, representative experimental protocol for assessing mitochondrial toxicity and presents logical and metabolic pathway diagrams to visually articulate key processes involving this molecule. All data is presented to support advanced research and drug development applications.

Molecular Identity and Physicochemical Properties

3,4,5-Trichlorocatechol is a chlorinated derivative of catechol (benzene-1,2-diol). Its formal IUPAC name is 3,4,5-trichlorobenzene-1,2-diol.[1][2] The molecule consists of a benzene ring substituted with three chlorine atoms at positions 3, 4, and 5, and two hydroxyl groups at positions 1 and 2.

Table 1: Chemical Identifiers and Properties of 3,4,5-Trichlorocatechol



Property	Value	Source(s)
IUPAC Name	3,4,5-trichlorobenzene-1,2-diol	[1]
Synonyms	3,4,5-TCC, 3,4,5-Trichloro-1,2-benzenediol	[1]
CAS Number	56961-20-7	[1][2]
Molecular Formula	C ₆ H ₃ Cl ₃ O ₂	[1][2]
Molecular Weight	213.45 g/mol	[2]
Monoisotopic Mass	211.919862 Da	[1]
SMILES	C1=C(C(=C(C(=C1Cl)Cl)Cl)O) O	[1]
InChI Key	FUTDYIMYZIMPBJ- UHFFFAOYSA-N	[1][2]

Spectroscopic and Toxicological Data

Spectroscopic analysis is critical for the identification and quantification of **3,4,5- Trichlorocatechol**. While comprehensive public spectral data is limited, key mass spectrometry information has been reported.

Table 2: Spectroscopic Data for 3,4,5-Trichlorocatechol

Spectrum Type	Key Data Points (m/z)	Source(s)
GC-MS	212, 214, 113	[1]
Predicted MS Adducts	[M-H] ⁻ : 210.91258[M+H] ⁺ : 212.92714[M+Na] ⁺ : 234.90908	[3]

Note: Detailed experimental 1H NMR, 13C NMR, and IR spectral data for **3,4,5- Trichlorocatechol** are not readily available in the public databases searched.

Toxicological Profile



3,4,5-Trichlorocatechol is recognized for its toxicity. It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is designated as very toxic to aquatic life with long-lasting effects.[1] A primary mechanism of its toxicity is the uncoupling of oxidative phosphorylation, which disrupts mitochondrial function.

Metabolic Significance: Bacterial Degradation Pathways

3,4,5-Trichlorocatechol is a known metabolic intermediate in the aerobic bacterial degradation of highly chlorinated aromatic compounds, such as pentachlorophenol (PCP) and certain trichlorobenzenes. Understanding these pathways is crucial for bioremediation research.

For instance, in Gram-positive bacteria like Mycobacterium chlorophenolicum, the degradation of PCP can proceed through hydroxylation to form tetrachlorohydroquinone (TCHQ).[4] This is followed by a series of dehalogenation steps. TCHQ undergoes hydrolytic dehalogenation to produce 3,5,6-trichloro-1,2,4-trihydroxybenzene, which is subsequently transformed through reductive dehalogenation steps into intermediates including 1,2,4-benzenetriol.[4] While this specific pathway leads to a trichloro-trihydroxybenzene, other pathways involving different precursors can yield 3,4,5-Trichlorocatechol.



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Figure 1. Simplified metabolic pathway for the degradation of Pentachlorophenol (PCP) by Mycobacterium species.

Experimental Protocols

Protocol: Assessment of Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

This protocol provides a representative method for evaluating the potential of a compound like **3,4,5-Trichlorocatechol** to act as a mitochondrial uncoupler. It is adapted from standardized methodologies using extracellular flux analyzers (e.g., Agilent Seahorse XF).[5][6][7]



Objective: To measure changes in mitochondrial oxygen consumption in live cells following exposure to a test compound, thereby identifying inhibition or uncoupling of oxidative phosphorylation.

Materials:

- Cell line (e.g., HepG2 human liver cells)
- 96-well Seahorse XF Cell Culture Microplate
- Seahorse XF Calibrant
- · Culture medium, Trypsin, PBS
- Seahorse XF Assay Medium
- Mitochondrial function modulators (provided in kits like Agilent Seahorse Cell Mito Stress Test or Abcam ab197243):[6][8]
 - o Oligomycin: ATP synthase (Complex V) inhibitor
 - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): A protonophore and known potent uncoupler (positive control)
 - Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively
- Test Compound: **3,4,5-Trichlorocatechol**, dissolved in an appropriate vehicle (e.g., DMSO)

Procedure:

- Cell Seeding:
 - A day prior to the assay, seed cells (e.g., HepG2) into a 96-well Seahorse microplate at a pre-determined optimal density (e.g., 4 x 10⁴ cells/well).[8]
 - Incubate overnight in a CO₂ incubator at 37°C.
- Sensor Cartridge Hydration:



- \circ On the day of the assay, hydrate the Seahorse XF sensor cartridge by adding 200 μ L of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
- Incubate at 37°C in a non-CO2 incubator for at least one hour.
- Assay Plate Preparation:
 - Remove the cell culture medium from the plate and wash twice with pre-warmed Seahorse
 XF Assay Medium.
 - Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for one hour to allow cells to equilibrate.
- Compound Loading:
 - Prepare stock solutions of oligomycin, FCCP, rotenone/antimycin A, and the test compound (3,4,5-Trichlorocatechol) at desired concentrations in assay medium.
 - Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
 - Port A: Test Compound (or vehicle control)
 - Port B: Oligomycin
 - Port C: FCCP
 - Port D: Rotenone & Antimycin A
- Data Acquisition:
 - Place the assay plate and the loaded sensor cartridge into the Seahorse XF Analyzer.
 - Initiate the run using a pre-defined protocol that includes calibration and sequential injections with cycles of mixing, waiting, and measuring the oxygen consumption rate (OCR).
- Data Analysis:



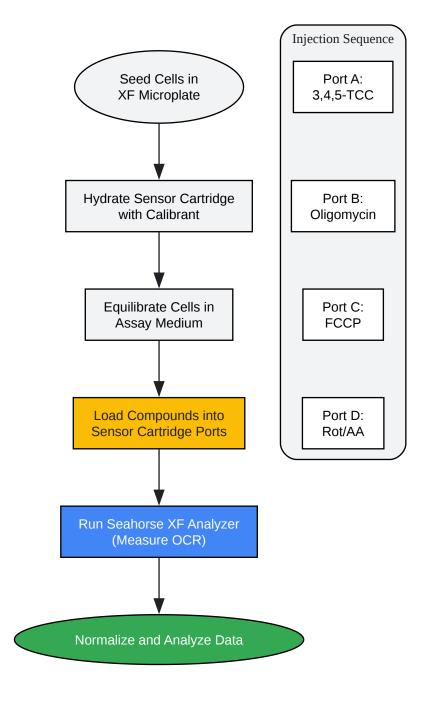




- After the run, normalize the OCR data to cell number or protein concentration.
- Analyze the key parameters of mitochondrial function:
 - Basal Respiration: The initial OCR before any injections.
 - ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
 - Maximal Respiration: The peak OCR reached after FCCP injection. An uncoupler like 3,4,5-TCC is expected to increase the OCR before FCCP is added, and may result in a lower subsequent response to FCCP.
 - Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

An uncoupling effect of **3,4,5-Trichlorocatechol** would be indicated by a significant increase in the basal oxygen consumption rate prior to the addition of oligomycin, as the compound dissipates the proton gradient, forcing the electron transport chain to work harder to compensate.





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Figure 2. Experimental workflow for assessing mitochondrial toxicity using an extracellular flux analyzer.

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